![molecular formula C10H18ClN B2874170 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride CAS No. 1955524-17-0](/img/structure/B2874170.png)
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The “azaspiro” part of the name suggests that one of these rings contains a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a spirocyclic structure with a nitrogen atom in one of the rings. The “propan-2-yl” group (also known as an isopropyl group) is likely attached to the nitrogen .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The presence of a nitrogen atom could make it a potential base or nucleophile. The spirocyclic structure might also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include its size, shape, functional groups, and the presence of any charged atoms or groups .Applications De Recherche Scientifique
Peptide Synthesis Applications
The compound has been utilized in the synthesis of complex peptides. For instance, Giovanni Suter et al. (2000) reported the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons. This compound demonstrates utility in peptide synthesis, acting as a dipeptide building block capable of undergoing expected reactions with carboxylic acids and thioacids. This synthesis pathway highlights its potential application in developing novel peptides, including those with antibiotic properties like the C-terminal nonapeptide of Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).
Organic Synthesis and Drug Discovery
Research by Yosuke Matsumura et al. (2003) introduced a new strategy for constructing the 6-azaspiro[4.5]decane ring system, crucial for the azaspirocyclic core of halichlorine and the pinnaic acids. Their work emphasizes the importance of this compound in synthesizing key structural elements for potential therapeutic agents (Matsumura, Aoyagi, & Kibayashi, 2003).
Anticonvulsant Activity Exploration
A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, related structurally to 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride, were synthesized and evaluated for their anticonvulsant and neurotoxic properties by J. Obniska et al. (2006). This research indicates the potential application of azaspirocycles in developing new anticonvulsant drugs, showcasing the chemical's relevance in medicinal chemistry (Obniska, Kamiński, & Tatarczyńska, 2006).
Bioorthogonal Chemistry
P. An et al. (2018) designed and synthesized hydrophilic spiroalkenes, including azaspiro[2.3]hex-1-ene, demonstrating greater water solubility and reactivity as dipolarophiles in photoinduced tetrazole-alkene cycloaddition reactions. This indicates its application in bioorthogonal chemistry, allowing for its incorporation into proteins in E. coli and mammalian cells, which can be pivotal for biological studies and drug development (An, Wu, Lewandowski, & Lin, 2018).
Propriétés
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.4]oct-6-ene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-8(2)9-10(7-11-9)5-3-4-6-10;/h3-4,8-9,11H,5-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXIQPOYRLMTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC=CC2)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


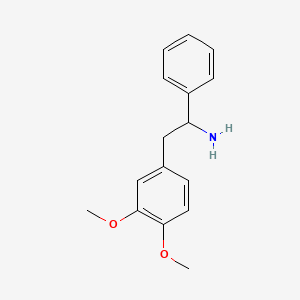
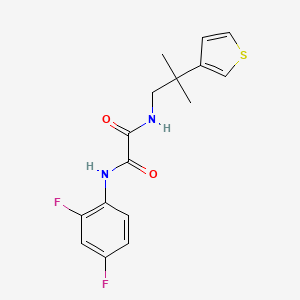

![4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874098.png)
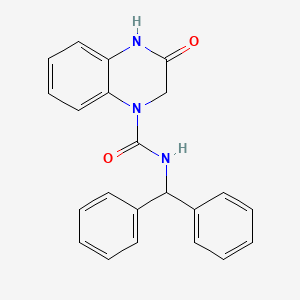
![(4E,11R)-17-Methoxy-11-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2874100.png)
![3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2874101.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2874102.png)
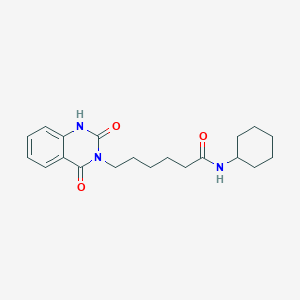
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2874105.png)
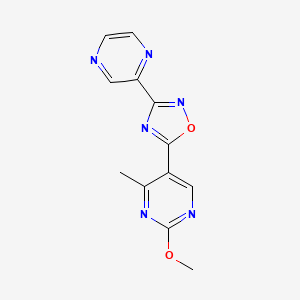
![ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2874109.png)
